molecular formula C10H11ClO3 B1358719 3-Chloro-4-isopropoxybenzoic acid CAS No. 213598-07-3

3-Chloro-4-isopropoxybenzoic acid

Cat. No. B1358719
Key on ui cas rn: 213598-07-3
M. Wt: 214.64 g/mol
InChI Key: QXSPLPLQLJAPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101775B2

Procedure details

Propan-2-ol (2.45 ml) and PPh3 (1.18 g) were dissolved in THF (30 ml), cooled to 0° C., treated with methyl 3-chloro-4-hydroxybenzoate (6.00 g) followed by the drop-wise addition of DIAD (9.44 ml) and stirred at RT overnight. The reaction mixture was then evaporated and purified on silica cartridges (4×100 g), eluting with a 0 to 40% mixture of EtOAc in pentane to give the crude product (7.00 g) as a colourless oil. This was dissolved in MeOH (30 ml) and 2 M aqueous NaOH (30 ml) and stirred at RT for a weekend. The reaction mixture was then evaporated and re-dissolved in H2O. This solution was washed with Et2O, acidified to pH=1 and extracted with Et2O. These latter extracts were dried over MgSO4, filtered and evaporated to give the title compound (4.16 g) as a white solid. δH (MeOD, 400 MHz): 1.37 (6H, d), 4.77 (1H, septet), 7.12 (1H, d), 7.90 (1H, d), 7.98 (1H, s). MS (ES): C10H11ClO3 requires 214; found 215 (MH+).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
9.44 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.18 g
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
2.45 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=C[CH:2]=1.[Cl:20][C:21]1[CH:22]=[C:23]([CH:28]=[CH:29][C:30]=1[OH:31])[C:24]([O:26]C)=[O:25].CC(OC(/N=N/C(OC(C)C)=O)=O)C.[OH-].[Na+]>C1COCC1.CO.CC(O)C>[Cl:20][C:21]1[CH:22]=[C:23]([CH:28]=[CH:29][C:30]=1[O:31][CH:1]([CH3:6])[CH3:2])[C:24]([OH:26])=[O:25] |f:3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=CC1O
Step Two
Name
Quantity
9.44 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
1.18 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.45 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated
CUSTOM
Type
CUSTOM
Details
purified on silica cartridges (4×100 g)
WASH
Type
WASH
Details
eluting with a 0 to 40% mixture of EtOAc in pentane
CUSTOM
Type
CUSTOM
Details
to give the crude product (7.00 g) as a colourless oil
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in H2O
WASH
Type
WASH
Details
This solution was washed with Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
These latter extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.16 g
YIELD: CALCULATEDPERCENTYIELD 430.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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